2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone
Overview
Description
2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone is an organic compound belonging to the benzophenone family. It is characterized by its molecular formula C20H23NO and a molecular weight of 293.41 g/mol . This compound is known for its unique structure, which includes a pyrrolidinomethyl group attached to a benzophenone core.
Preparation Methods
The synthesis of 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzoyl chloride and 3-pyrrolidinomethylbenzene.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Procedure: The 2,4-dimethylbenzoyl chloride is reacted with 3-pyrrolidinomethylbenzene in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone.
Chemical Reactions Analysis
2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form methoxy derivatives.
Scientific Research Applications
2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives:
2,4-Dimethylbenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical and biological properties.
3’-Pyrrolidinomethyl benzophenone: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Benzophenone: The parent compound, which serves as a basis for various derivatives with diverse functionalities.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZMTPXOFKYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643200 | |
Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-37-1 | |
Record name | Methanone, (2,4-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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